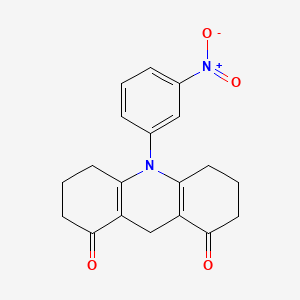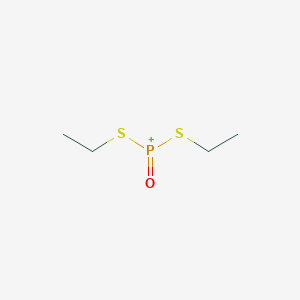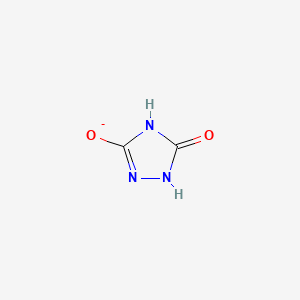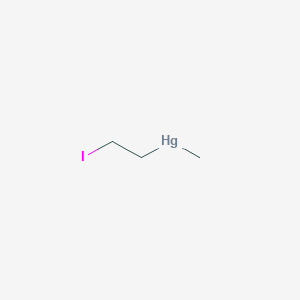
(2-Iodoethyl)(methyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodoethyl)(methyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a methyl group and a 2-iodoethyl group Organomercury compounds are known for their significant toxicity and environmental impact
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)(methyl)mercury typically involves the reaction of methylmercury chloride with ethylene iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction can be represented as follows:
CH3HgCl+C2H4I2→CH3HgC2H4I+HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of the reactants and products. The use of automated systems and closed reactors is common to minimize human exposure.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodoethyl)(methyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and stannous chloride are used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Mercury(II) iodide and other mercury(II) compounds.
Reduction: Elemental mercury and methylmercury.
Substitution: Various organomercury halides depending on the substituent used.
Aplicaciones Científicas De Investigación
(2-Iodoethyl)(methyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in radiotherapy and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Iodoethyl)(methyl)mercury involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. It also interferes with cellular signaling pathways and induces oxidative stress, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Similar in structure but lacks the 2-iodoethyl group.
Ethylmercury: Contains an ethyl group instead of a methyl group.
Phenylmercury: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Iodoethyl)(methyl)mercury is unique due to the presence of both a methyl group and a 2-iodoethyl group, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications that other organomercury compounds may not be able to fulfill.
Propiedades
Número CAS |
183428-22-0 |
|---|---|
Fórmula molecular |
C3H7HgI |
Peso molecular |
370.58 g/mol |
Nombre IUPAC |
2-iodoethyl(methyl)mercury |
InChI |
InChI=1S/C2H4I.CH3.Hg/c1-2-3;;/h1-2H2;1H3; |
Clave InChI |
UNYCYAXAYZIRNL-UHFFFAOYSA-N |
SMILES canónico |
C[Hg]CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



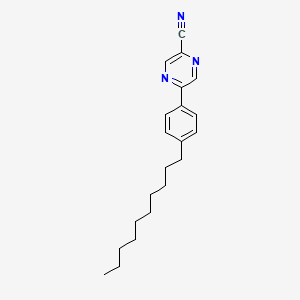
![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
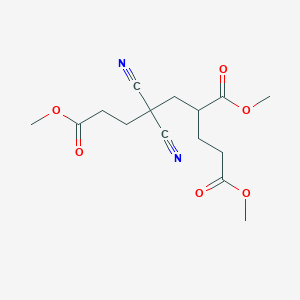
![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

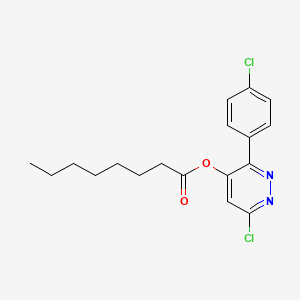
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
